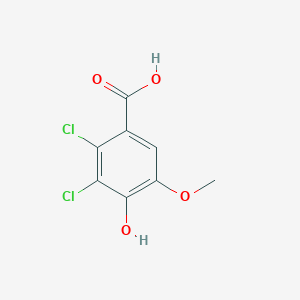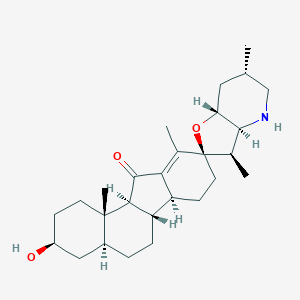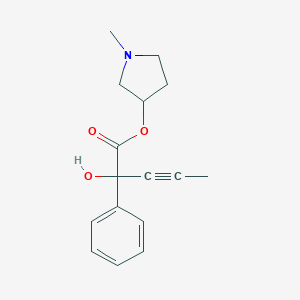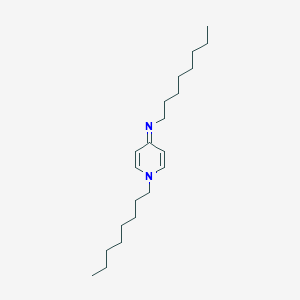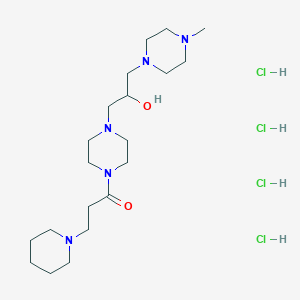
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride, also known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PEP005 belongs to a class of compounds known as ingenols, which are derived from the sap of Euphorbia peplus, a plant commonly known as "petty spurge."
Mechanism Of Action
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cellular processes such as cell growth, differentiation, and apoptosis. Specifically, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride activates PKC isozymes δ and ε, which leads to the activation of downstream signaling pathways that ultimately result in cell death.
Biochemical And Physiological Effects
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to have a number of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and modulating the immune response. In addition, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to have anti-tumor activity in animal models of cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride in lab experiments is its specificity for PKC isozymes δ and ε, which allows for targeted activation of these enzymes. However, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride is a highly potent and toxic compound, which requires careful handling and safety precautions. In addition, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain applications.
Future Directions
There are several potential directions for future research on 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride. One area of interest is the development of novel analogs of 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride treatment in cancer patients. Finally, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride may have potential applications in other areas of medicine, such as immunotherapy and regenerative medicine.
In conclusion, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications. 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride works by activating PKC isozymes δ and ε, leading to apoptosis in cancer cells and modulating the immune response. While 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has limitations in terms of toxicity and pharmacokinetics, it remains a promising candidate for the treatment of cancer and other diseases.
Synthesis Methods
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride involves the use of hazardous chemicals and requires specialized equipment and expertise. Therefore, it is not a simple process and requires careful handling and safety precautions.
Scientific Research Applications
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been studied for its potential therapeutic applications in a variety of fields, including cancer research, dermatology, and immunology. In cancer research, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory skin disorders such as psoriasis and atopic dermatitis.
properties
CAS RN |
109376-96-7 |
|---|---|
Product Name |
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride |
Molecular Formula |
C20H43Cl4N5O2 |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]piperazin-1-yl]-3-piperidin-1-ylpropan-1-one;tetrahydrochloride |
InChI |
InChI=1S/C20H39N5O2.4ClH/c1-21-9-11-23(12-10-21)17-19(26)18-24-13-15-25(16-14-24)20(27)5-8-22-6-3-2-4-7-22;;;;/h19,26H,2-18H2,1H3;4*1H |
InChI Key |
RORVUJBKUPUOSH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O.Cl.Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O.Cl.Cl.Cl.Cl |
synonyms |
1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-(4-methylpiperazine)propyl)pi perazine 4HCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



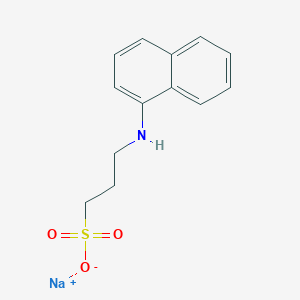
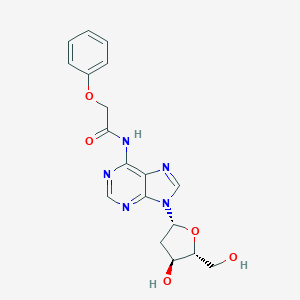
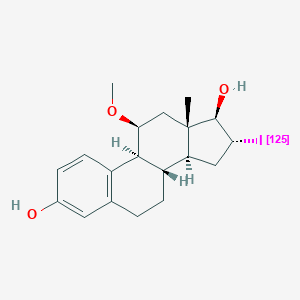
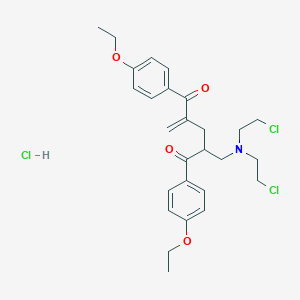
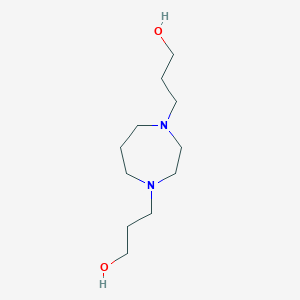
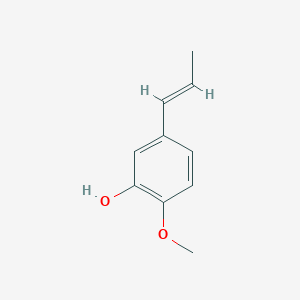
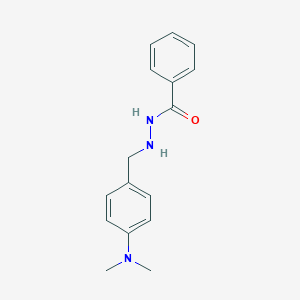
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

